molecular formula C42H50N6O10 B12793812 Acetyl ester of TPC-A CAS No. 86229-75-6

Acetyl ester of TPC-A

Cat. No.: B12793812
CAS No.: 86229-75-6
M. Wt: 798.9 g/mol
InChI Key: NQHZPMAGMUQTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the acetyl ester of TPC-A typically involves esterification reactions. One common method is the reaction of TPC-A with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures between 70-80°C .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

The acetyl ester of TPC-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of the acetyl ester of TPC-A involves its interaction with various molecular targets and pathways. It can act as a donor of acetyl groups in biochemical reactions, influencing metabolic processes and protein acetylation. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The acetyl ester of TPC-A is unique due to its specific structure, which includes multiple functional groups that allow it to participate in a variety of chemical reactions. Its versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N6O10/c1-23-37(50)44-24(2)40(53)46(5)32(19-27-9-14-30(56-8)15-10-27)39(52)45-25(3)41(54)48(7)34-20-28-11-16-31(17-12-28)58-36-22-29(13-18-35(36)57-26(4)49)21-33(38(51)43-23)47(6)42(34)55/h9-18,22-25,32-34H,19-21H2,1-8H3,(H,43,51)(H,44,50)(H,45,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHZPMAGMUQTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C)C)C)CC5=CC=C(C=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N6O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006654
Record name 2,5,11-Trihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-8,14,30-trioxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaen-24-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86229-75-6
Record name Bouvardin, 5-(N-methyl-L-tyrosine)-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,11-Trihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-8,14,30-trioxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaen-24-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.